3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25FN4O3S and its molecular weight is 444.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Analogues of a similar compound have been shown to inhibit ents . These inhibitors can reduce the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
Ents, which similar compounds have been found to inhibit, are involved in the transport of nucleosides across cell membranes, impacting nucleotide synthesis and adenosine function .
Result of Action
Inhibition of ents by similar compounds can impact nucleotide synthesis and adenosine function, potentially affecting cellular processes that rely on these molecules .
Actividad Biológica
The compound 3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Substituents :
- Piperazine moiety with a fluorophenyl group
- Hexyl side chain with a keto group
Antagonistic Activity
Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant antagonistic activity against various receptors. For instance, modifications in the thieno[2,3-d]pyrimidine series have led to the discovery of potent non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. A related derivative demonstrated an IC50 value of 0.06 nM in vitro for LHRH receptor antagonism .
Inhibition Studies
In vitro studies focusing on enzyme inhibition have revealed that thieno[3,2-d]pyrimidines can inhibit specific tautomerases. The potency of these compounds is often assessed using IC50 values. For example, derivatives with certain substitutions have shown IC50 values as low as 2.6 µM in MIF2 tautomerase inhibition assays .
Study 1: LHRH Antagonists
A notable study investigated a series of thieno[2,3-d]pyrimidine derivatives where one compound exhibited high binding affinity and potent antagonistic activity against the human LHRH receptor. The study concluded that these derivatives could serve as effective treatments for hormone-dependent conditions such as prostate cancer .
Study 2: Enzyme Inhibition
Another research effort synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that some compounds displayed significant enzyme inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . These findings suggest potential applications in treating conditions like Alzheimer's disease and bacterial infections.
Data Summary
Study | Activity | IC50 Value | Notes |
---|---|---|---|
LHRH Antagonism | Non-peptide antagonist | 0.06 nM | High binding affinity for LHRH receptor |
MIF2 Inhibition | Tautomerase inhibition | 2.6 µM | Significant potency among derivatives |
AChE Inhibition | Enzyme inhibitor | 1.13 - 6.28 µM | Potential applications in Alzheimer's treatment |
Propiedades
IUPAC Name |
3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3S/c23-16-5-7-17(8-6-16)25-11-13-26(14-12-25)19(28)4-2-1-3-10-27-21(29)20-18(9-15-31-20)24-22(27)30/h5-9,15H,1-4,10-14H2,(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVCNSCIIOAHPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.